1-tert-butyl-2-ethyl-4-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

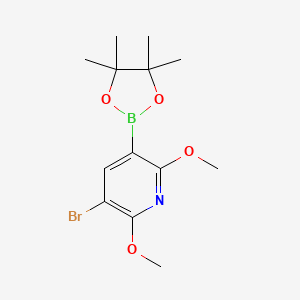

1-tert-butyl-2-ethyl-4-iodobenzene is an electron-rich aryl iodide . It is a clear colorless to yellow liquid .

Synthesis Analysis

The synthesis of 1-tert-butyl-2-ethyl-4-iodobenzene involves several steps. The process starts with 3-tert-butyl aniline, which is converted into a white paste with water and concentrated sulfuric acid. Sodium nitrite solution is then added dropwise. After that, a solution of potassium iodide and water is added. The mixture is left at room temperature for 3 hours, then heated in a boiling water bath for half an hour. The oil layer is separated, washed with 10% NaOH solution until it turns alkaline, and then distilled with steam. The distilled oil layer is washed with 5% sodium bisulfite solution and saturated salt water, dried with anhydrous calcium chloride, and distilled under reduced pressure to obtain a yellow liquid .Molecular Structure Analysis

The molecular formula of 1-tert-butyl-2-ethyl-4-iodobenzene is C10H13I . Its molecular weight is 260.11 .Chemical Reactions Analysis

1-tert-butyl-2-ethyl-4-iodobenzene participates in the Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids . It also participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .Physical And Chemical Properties Analysis

1-tert-butyl-2-ethyl-4-iodobenzene has a boiling point of 116-118 °C/9 mmHg . Its density is 1.468 g/mL at 25 °C .Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-2-ethyl-4-iodobenzene involves the introduction of an iodine atom onto a benzene ring that already contains a tert-butyl and an ethyl group. This can be achieved through an electrophilic substitution reaction using iodine and a suitable catalyst.", "Starting Materials": [ "Benzene", "tert-Butyl chloride", "Ethyl chloride", "Iodine", "Catalyst (e.g. Iron(III) chloride)" ], "Reaction": [ "Step 1: Nitration of benzene to form nitrobenzene using nitric acid and sulfuric acid as catalysts.", "Step 2: Reduction of nitrobenzene to form aniline using hydrogen gas and a suitable catalyst (e.g. palladium on carbon).", "Step 3: Alkylation of aniline with tert-butyl chloride to form N-tert-butylaniline using a suitable base (e.g. sodium hydroxide).", "Step 4: Alkylation of N-tert-butylaniline with ethyl chloride to form 1-tert-butyl-2-ethylbenzene using a suitable base (e.g. potassium carbonate).", "Step 5: Electrophilic substitution of 1-tert-butyl-2-ethylbenzene with iodine using a suitable catalyst (e.g. iron(III) chloride) to form 1-tert-butyl-2-ethyl-4-iodobenzene." ] } | |

Número CAS |

1369891-13-3 |

Fórmula molecular |

C12H17I |

Peso molecular |

288.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.